Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a furan ring, a bromine substituent, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with ethyl oxalyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(5-substituted furan-2-yl)-1,2,4-oxadiazole-5-carboxylates.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chlorofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(5-methylfuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURUKHGHOQGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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